molecular formula C23H21N3O2S2 B3076347 N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040632-39-0

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076347
CAS No.: 1040632-39-0
M. Wt: 435.6 g/mol
InChI Key: PZPYYAOCAKZOKG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is characterized by its distinct molecular architecture, which includes a phenyl-substituted thienopyrimidine ring system linked via a sulfanyl acetamide chain to a 2,4-dimethylphenyl group. This structure is analogous to other researched compounds such as the N-(3,5-dimethylphenyl) and N-(2,6-dimethylphenyl) variants . The thienopyrimidine core is a privileged structure known for its diverse biological activities, making this compound a valuable candidate for high-throughput screening and hit-to-lead optimization programs. Researchers can utilize this molecule as a key chemical intermediate or a building block in the synthesis of more complex molecules for probing biological pathways. Its primary research applications lie in the development of novel pharmacological tools aimed at various therapeutic targets. While the specific mechanism of action for this exact analog requires further experimental validation, related compounds with the thienopyrimidine scaffold are frequently investigated for their potential to modulate enzyme activity and protein-protein interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-9-10-18(15(2)11-14)24-19(27)13-30-23-25-20-17(16-7-5-4-6-8-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPYYAOCAKZOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and various thienopyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions primarily involving its sulfanyl group, acetamide moiety, and pyrimidine ring system. Key reaction types include:

Reaction Type Reagents/Conditions Products References
Oxidation H₂O₂, KMnO₄ (acidic/neutral)Sulfoxide or sulfone derivatives
Reduction NaBH₄, LiAlH₄Thiol derivatives (via S–S bond cleavage)
Substitution Halogens, amines, or nucleophiles (e.g., NH₃)Replacement of sulfanyl group or pyrimidine ring modifications
Hydrolysis HCl/H₂O (acidic) or NaOH (basic)Cleavage of acetamide to carboxylic acid or pyrimidine ring opening
Cyclization Pd catalysts, thermal conditionsFormation of fused heterocycles (e.g., thiazoles)

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives. For example:

  • H₂O₂ in acetic acid yields the sulfoxide at 25°C.

  • KMnO₄ in acidic conditions (H₂SO₄) produces the sulfone .

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient C2 position is susceptible to nucleophilic attack. Reactions with amines (e.g., NH₃ or alkylamines) replace the sulfanyl group with amine functionalities .

Acetamide Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH), the acetamide moiety hydrolyzes to form a carboxylic acid:

R NH CO CH2NaOHR NH2+HOOC CH2\text{R NH CO CH}_2\text{S }\xrightarrow{\text{NaOH}}\text{R NH}_2+\text{HOOC CH}_2\text{S }

This reaction is critical for generating bioactive metabolites .

Pyrimidine Ring Functionalization

The thieno[3,2-d]pyrimidine core allows for electrophilic aromatic substitution (EAS) at the C5 and C7 positions. For example:

  • Halogenation (Cl₂/FeCl₃) introduces chlorine atoms, enhancing reactivity for cross-coupling reactions .

  • Nitration (HNO₃/H₂SO₄) produces nitro derivatives, which can be reduced to amines .

Sulfanyl Group Reactivity

The –S– linkage serves as a leaving group in SN2 reactions. For instance, treatment with methyl iodide (CH₃I) in DMF replaces the sulfanyl group with a methylthio (–SMe) group.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>150°C) induces ring-opening reactions, forming thiourea derivatives.

  • Light Sensitivity : UV exposure promotes sulfanyl group dimerization, requiring inert storage conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been evaluated for its cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways. In vitro studies have shown that it can effectively inhibit the phosphorylation of key proteins involved in the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is thought to contribute to its antimicrobial efficacy.

Biochemical Applications

Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been tested as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Kinetic studies revealed that this compound competes with the substrate for binding to the enzyme active site.

Material Science Applications

The unique structural features of this compound make it a candidate for applications in material science. Its potential use as a ligand in coordination chemistry has been explored due to its ability to form stable complexes with transition metals. These complexes can be utilized in catalysis or as precursors for new materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Substituent Analysis

Compound Acetamide Substituent Thieno/Pyrimidine Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2,4-Dimethylphenyl 3-Methyl, 7-Phenyl Not explicitly given Electron-donating methyl groups on phenyl
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Chloro-4-methylphenyl 3-Methyl, 7-(4-Methylphenyl) 470.002 Chlorine introduces electron-withdrawing effects
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-(Trifluoromethoxy)phenyl 3-(4-Methylphenyl), 6,7-Dihydro Not explicitly given Trifluoromethoxy enhances lipophilicity
N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 2,3-Dimethylphenyl 3-(4-Ethoxyphenyl), Pyrimido[5,4-b]indol core Not explicitly given Ethoxy group increases steric bulk
N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 2-Chloro-4-methylphenyl 3-(3-Methoxyphenylmethyl) 486.0 Methoxybenzyl substituent adds hydrophobicity

Key Observations

  • Electronic Effects : The target compound’s 2,4-dimethylphenyl group provides electron-donating methyl substituents, contrasting with the electron-withdrawing chlorine in and .
  • Core Modifications: replaces the thienopyrimidine with a pyrimidoindole system, altering π-stacking interactions and binding affinity .

Physicochemical Properties

  • Melting Points : Analogs in and exhibit melting points ranging from 174–176°C () to 230°C (), suggesting that the target compound’s melting point likely falls within this range, influenced by crystallinity and substituent polarity .
  • Solubility: The 2,4-dimethylphenyl group may reduce aqueous solubility compared to polar substituents like sulfamoyl () or cyano () groups .

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O2S2C_{23}H_{21}N_{3}O_{2}S_{2} with a molecular weight of approximately 435.6 g/mol. The structure features a thieno[3,2-d]pyrimidine moiety linked to a sulfanyl group, which is crucial for its biological activity. The presence of sulfur and nitrogen atoms enhances its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thieno[3,2-d]pyrimidine : Utilizing appropriate precursors to construct the thieno ring system.
  • Introduction of Sulfanyl Group : This step is critical for enhancing the compound's biological properties.
  • Acetylation : The final step involves acetylating the amine group to yield the target compound.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : Compounds related to thieno[3,2-d]pyrimidine have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for these compounds often fall within clinically relevant ranges, suggesting potential as therapeutic agents against drug-resistant strains .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Studies have indicated that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of DNA Synthesis : Some derivatives have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Certain compounds trigger programmed cell death in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Structure Activity Relationship (SAR) : Research has shown that modifications in the thieno[3,2-d]pyrimidine structure can significantly impact biological activity. For instance, substituents at specific positions on the pyrimidine ring can enhance antimicrobial potency or selectivity against cancer cell lines .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-2-(thienopyrimidinyl)acetamideThienopyrimidine coreAntimicrobial
N-(benzothiazolyl)-acetamideBenzothiazole inclusionAntimicrobial
5-(methylsulfanyl)-thieno[3,2-d]pyrimidineMethylsulfanyl groupPotentially diverse reactivity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

  • Methodology : Synthesis typically involves coupling reactions under anhydrous conditions. For example, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) with triethylamine as a base can facilitate amide bond formation between the thienopyrimidine sulfanyl moiety and the acetamide derivative. Purification often employs column chromatography or recrystallization. Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1:1 molar ratio of reactants) are critical .

Q. How can the purity and identity of this compound be verified post-synthesis?

  • Methodology :

  • 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, NH peaks at δ 10.10–12.50 ppm) to confirm structural integrity .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .

Q. What solvent systems are optimal for solubility and stability during experimental studies?

  • Methodology : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s limited solubility in aqueous buffers. For NMR analysis, DMSO-d6 is commonly used . Stability studies should assess degradation under light, temperature, and pH variations via HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21/c space group with unit cell parameters a = 18.220 Å, b = 8.118 Å) .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodology : Strict control of reaction conditions (temperature, humidity, inert atmosphere) and use of high-purity reagents. Documenting crystal growth conditions (e.g., slow evaporation from DCM) aids in replicating structural data .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?

  • Methodology :

  • Polymorphism Screening : Test crystallization in multiple solvents to identify stable forms.
  • Refinement Tools : Use SHELXL2016 for data refinement, adjusting thermal parameters and hydrogen bonding networks (e.g., N–H···O interactions with R = 0.050) .
  • Database Cross-Validation : Compare with Cambridge Structural Database entries (e.g., CSD ID ARARUI) to validate dihedral angles (e.g., 42.25°–67.84° between aromatic rings) .

Q. How can computational methods predict biological activity or reactivity?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinities .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity using descriptors like logP and polar surface area .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodology :

  • Hydrogen Bonding : Intramolecular N–H···N bonds stabilize folded conformations, while intermolecular N–H···O bonds form dimers (R22(10) motifs) .
  • π-π Stacking : Analyze centroid distances (3.5–4.0 Å) between thienopyrimidine and phenyl rings using Mercury software .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Substituent Variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to modulate bioactivity .
  • Bioassays : Test analogs against disease models (e.g., cancer cell lines) to link structural features (e.g., sulfanyl group geometry) to efficacy .

Q. What advanced synthetic routes improve yield and scalability?

  • Methodology :

  • Flow Chemistry : Optimize reaction parameters (residence time, temperature) in continuous flow reactors for gram-scale synthesis .
  • Microwave Assistance : Reduce reaction times (e.g., from 12 h to 2 h) while maintaining >90% yield .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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